Cas no 332367-56-3 (Piperidine-1-carboximidamide hydrobromide)

Piperidine-1-carboximidamide hydrobromide is a hydrobromide salt derivative of piperidine-1-carboximidamide, commonly utilized in organic synthesis and pharmaceutical research. Its key advantages include high solubility in polar solvents, facilitating reactions in aqueous or alcoholic media, and stability under standard laboratory conditions. The compound serves as a versatile intermediate in the preparation of guanidine-containing compounds, which are valuable in medicinal chemistry for their bioactivity. The hydrobromide form enhances crystallinity, simplifying purification processes. Its well-defined structure and consistent purity make it a reliable reagent for developing therapeutics, particularly in targeting enzymes or receptors where guanidine moieties play a critical role.
Piperidine-1-carboximidamide hydrobromide structure
332367-56-3 structure
Product Name:Piperidine-1-carboximidamide hydrobromide
CAS No:332367-56-3
MF:C6H14BrN3
MW:208.099460124969
CID:841445
PubChem ID:2777304
Update Time:2025-10-31

Piperidine-1-carboximidamide hydrobromide Chemical and Physical Properties

Names and Identifiers

    • Piperidine-1-carboximidamide hydrobromide
    • 1-Piperidinecarboximidamide, monohydrobromide
    • PIPERIDINE-1-CARBOXAMIDINE HYDROBROMIDE
    • Piperidine-1-carboximidamideHBr
    • piperidinecarboxamidine,bromide
    • BS-28185
    • 332367-56-3
    • DTXSID90380464
    • UOTPMDPAIHTZNH-UHFFFAOYSA-N
    • SCHEMBL3766319
    • piperidine-1-carboximidamide hydrobromide, AldrichCPR
    • SB74086
    • CS-0206869
    • DB-048368
    • EN300-110455
    • piperidine-1-carboximidamide;hydrobromide
    • Inchi: 1S/C6H13N3.BrH/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H
    • InChI Key: UOTPMDPAIHTZNH-UHFFFAOYSA-N
    • SMILES: Br.N1(C(=N)N)CCCCC1

Computed Properties

  • Exact Mass: 207.03700
  • Monoisotopic Mass: 207.03711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.1Ų

Experimental Properties

  • Melting Point: 129 °C
  • Boiling Point: 202.9°C at 760 mmHg
  • Flash Point: 76.5°C
  • PSA: 53.11000
  • LogP: 2.06180

Piperidine-1-carboximidamide hydrobromide Security Information

  • Hazard Category Code: 22
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • Safety Term:S26;S37/39
  • Risk Phrases:R36/37/38

Piperidine-1-carboximidamide hydrobromide Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on Piperidine-1-carboximidamide hydrobromide

Piperidine-1-carboximidamide Hydrobromide: An Overview of a Versatile Compound (CAS No. 332367-56-3)

Piperidine-1-carboximidamide hydrobromide (CAS No. 332367-56-3) is a compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of Piperidine-1-carboximidamide hydrobromide, including its chemical structure, synthesis methods, biological activities, and recent research developments.

Chemical Structure and Properties

Piperidine-1-carboximidamide hydrobromide is a derivative of piperidine, a six-membered nitrogen-containing ring. The compound features a carboximidamide functional group attached to the piperidine ring, which is further salted with hydrobromic acid. The molecular formula of Piperidine-1-carboximidamide hydrobromide is C6H14N3Br, with a molecular weight of approximately 198.10 g/mol. The compound is typically obtained as a white crystalline solid and is soluble in water and polar organic solvents.

The presence of the carboximidamide group imparts unique chemical reactivity to Piperidine-1-carboximidamide hydrobromide. This functional group can participate in various chemical reactions, such as nucleophilic addition, condensation, and coupling reactions. The hydrobromide salt form enhances the compound's solubility in aqueous media, making it suitable for biological studies and pharmaceutical applications.

Synthesis Methods

The synthesis of Piperidine-1-carboximidamide hydrobromide can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of piperidine with cyanogen bromide followed by treatment with ammonia or an amine derivative. This approach yields the desired carboximidamide functionality in good yields.

An alternative synthetic route involves the reaction of piperidine with an appropriate nitrile or isocyanide followed by acidification to form the hydrobromide salt. This method offers greater flexibility in terms of substituent variation and can be used to synthesize derivatives with different functional groups attached to the piperidine ring.

Biological Activities and Applications

Piperidine-1-carboximidamide hydrobromide has been extensively studied for its biological activities and potential therapeutic applications. Recent research has highlighted its potential as a modulator of various biological processes, including enzyme inhibition, receptor binding, and cellular signaling pathways.

In the context of enzyme inhibition, studies have shown that Piperidine-1-carboximidamide hydrobromide can inhibit certain enzymes involved in metabolic pathways. For example, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are key regulators of gene expression and chromatin structure. This property makes it a promising candidate for the development of epigenetic modulators and potential cancer therapeutics.

In addition to its enzymatic effects, Piperidine-1-carboximidamide hydrobromide has also been investigated for its receptor binding properties. Research has demonstrated that it can interact with specific receptors involved in neurotransmission and signal transduction. For instance, it has been shown to bind to serotonin receptors, which are implicated in mood disorders such as depression and anxiety. This binding activity suggests potential applications in the development of novel antidepressants and anxiolytics.

Piperidine-1-carboximidamide hydrobromide also exhibits activity in cellular signaling pathways. Studies have shown that it can modulate signaling cascades involved in cell proliferation, differentiation, and apoptosis. These effects make it an attractive candidate for further investigation in areas such as regenerative medicine and cancer therapy.

Recent Research Developments

The field of research surrounding Piperidine-1-carboximidamide hydrobromide is rapidly evolving, with new findings continually expanding our understanding of its properties and potential applications. Recent studies have explored its role in various disease models and therapeutic contexts.

A notable study published in the Journal of Medicinal Chemistry investigated the use of Piperidine-1-carboximidamide hydrobromide as a lead compound for the development of novel HDAC inhibitors. The researchers found that derivatives of this compound exhibited potent inhibitory activity against HDACs while showing minimal toxicity to normal cells. These findings suggest that further optimization could lead to the development of effective cancer therapeutics with improved safety profiles.

In another study published in Bioorganic & Medicinal Chemistry Letters, researchers explored the use of Piperidine-1-carboximidamide hydrobromide as a scaffold for designing selective serotonin receptor ligands. The study identified several derivatives with high affinity for serotonin receptors 5-HT2A and 5-HT2C, which are implicated in mood disorders. These results highlight the potential of this compound as a starting point for developing new treatments for depression and anxiety disorders.

Piperidine-1-carboximidamide hydrobromide has also been studied for its effects on cellular signaling pathways involved in inflammation and immune responses. A recent publication in Molecular Pharmacology reported that this compound could modulate signaling cascades downstream of toll-like receptors (TLRs), which play a crucial role in innate immunity. This modulation suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Conclusion

Piperidine-1-carboximidamide hydrobromide (CAS No. 332367-56-3) is a versatile compound with unique structural features that confer diverse biological activities. Its potential as an enzyme inhibitor, receptor ligand, and cellular signaling modulator makes it an attractive candidate for further research and development in various therapeutic areas. Ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, paving the way for innovative treatments for diseases such as cancer, mood disorders, and inflammatory conditions.

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